(3-bromo-2-fluorophenyl)trimethylsilane physical and chemical properties
(3-bromo-2-fluorophenyl)trimethylsilane physical and chemical properties
An In-depth Technical Guide to (3-bromo-2-fluorophenyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-bromo-2-fluorophenyl)trimethylsilane is a versatile organosilicon compound of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a trimethylsilyl group, a bromine atom, and a fluorine atom on a phenyl ring, provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive overview of its physical and chemical properties, reactivity profile, and synthetic applications, providing researchers with the technical insights necessary to effectively utilize this reagent in complex molecule synthesis, particularly within the realms of pharmaceutical and materials science research.
Compound Identification and Structure
The structural identity of a reagent is fundamental to its application. (3-bromo-2-fluorophenyl)trimethylsilane is characterized by a benzene ring substituted at positions 1, 2, and 3.
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IUPAC Name: (3-bromo-2-fluorophenyl)trimethylsilane[1]
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Synonyms: 1-bromo-2-fluoro-3-(trimethylsilyl)benzene, 3-trimethylsilyl-2-fluorobromobenzene[2]
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CAS Number: 161957-53-5[1]
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Molecular Formula: C₉H₁₂BrFSi
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Structure:
Figure 1. Chemical structure of (3-bromo-2-fluorophenyl)trimethylsilane.
Physical and Spectroscopic Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. The data for (3-bromo-2-fluorophenyl)trimethylsilane are summarized below.
| Property | Value | Source |
| Molecular Weight | 247.182 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Not specified (typically a liquid for similar compounds) | |
| LogP | 4.5625 | [1] |
| InChI | InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | [1] |
| Canonical SMILES | C(C)C1=CC=CC(Br)=C1F | [1] |
While specific boiling point, melting point, and density data are not available in the provided search results, related compounds such as (3-Bromophenyl)trimethylsilane have a boiling point of 232.3°C at 760mmHg, suggesting a relatively high boiling point for the title compound as well[3]. Spectroscopic data, including NMR (¹H, ¹³C, ¹⁹F, ²⁹Si), are critical for structure confirmation and reaction monitoring and are typically available from commercial suppliers upon request.
Chemical Properties and Reactivity Profile
The synthetic utility of (3-bromo-2-fluorophenyl)trimethylsilane stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing fluorine atom and the versatile bromo and trimethylsilyl groups allows for a range of selective transformations.
The Role of the Trimethylsilyl (TMS) Group
The TMS group is not merely a placeholder; it is a versatile functional handle. In organometallic chemistry, it can act as a directing group for metallation at a specific position. However, its primary utility often lies in its ability to be substituted in ipso-substitution reactions or to serve as a precursor to other functionalities. It is important to note that direct electrophilic substitution (e.g., bromination) to replace the TMS group on an electron-deficient ring can be challenging. For instance, attempts to brominate the related 3-fluoro-2-(trimethylsilyl)benzonitrile resulted in only trace amounts of the desired product, highlighting the influence of ring electronics on this transformation[4].
The Reactivity of the Bromine Atom
The carbon-bromine bond is the most common reaction site on this molecule. It serves as a classical handle for two major classes of reactions:
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Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal (typically lithium or magnesium) using organolithium reagents (e.g., n-BuLi) or magnesium metal to form a highly reactive Grignard or organolithium intermediate. This intermediate can then be reacted with a wide variety of electrophiles.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for a multitude of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
The Influence of the Fluorine Atom
The fluorine atom significantly influences the molecule's reactivity. As a strongly electron-withdrawing group, it lowers the electron density of the aromatic ring. This electronic effect can modulate the reactivity of the other positions, for example, by influencing the rate and regioselectivity of metallation or cross-coupling reactions. Furthermore, the fluorine atom can participate directly in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, although this is less common than reactions at the bromo or silyl positions.
Synthetic Applications and Workflows
The trifunctional nature of (3-bromo-2-fluorophenyl)trimethylsilane makes it a valuable building block for synthesizing complex, highly substituted aromatic compounds. A researcher can selectively address each functional group to build molecular complexity in a controlled, stepwise manner.
Representative Protocol: Suzuki Cross-Coupling
This protocol demonstrates the use of the bromine atom as a handle for C-C bond formation, a cornerstone reaction in drug development.
Objective: To synthesize a biaryl compound from (3-bromo-2-fluorophenyl)trimethylsilane and an arylboronic acid.
Materials:
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(3-bromo-2-fluorophenyl)trimethylsilane (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
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Solvent (e.g., 1,4-dioxane/water mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried reaction flask under an inert atmosphere, add (3-bromo-2-fluorophenyl)trimethylsilane, the arylboronic acid, the palladium catalyst, and the base.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired biaryl product.
Causality: The choice of a palladium catalyst and a base is critical for the catalytic cycle of the Suzuki reaction. The base activates the boronic acid, and the palladium complex facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond. The TMS and fluoro groups are typically stable under these conditions, allowing for selective reaction at the C-Br bond.
Safety and Handling
(3-bromo-2-fluorophenyl)trimethylsilane is classified as a harmful and irritant substance.[1] Users must adhere to standard laboratory safety protocols.
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GHS Pictogram: GHS07 (Harmful/Irritant)[1]
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Statements:
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P264: Wash face, hands and any exposed skin thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection[5].
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P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].
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Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
(3-bromo-2-fluorophenyl)trimethylsilane is a highly valuable and versatile building block for organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling chemists to perform selective, stepwise modifications to construct complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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(3-bromo-2-fluorophenyl)-trimethylsilane. GlobalChemMall. [Link]
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(3-Bromophenyl)trimethylsilane. LookChem. [Link]
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Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
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SAFETY DATA SHEET - (4-Bromophenoxy)trimethylsilane. Thermo Fisher Scientific. [Link]
